molecular formula C14H8Br2N4 B3342845 3,6-Bis(4-bromophenyl)-1,2,4,5-tetrazine CAS No. 37932-46-0

3,6-Bis(4-bromophenyl)-1,2,4,5-tetrazine

Cat. No.: B3342845
CAS No.: 37932-46-0
M. Wt: 392.05 g/mol
InChI Key: RCZSSNOZCPBZDB-UHFFFAOYSA-N
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Description

3,6-Bis(4-bromophenyl)-1,2,4,5-tetrazine is an organic compound that belongs to the class of tetrazines Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms This specific compound is characterized by the presence of two 4-bromophenyl groups attached to the tetrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(4-bromophenyl)-1,2,4,5-tetrazine typically involves the reaction of 4-bromobenzonitrile with hydrazine hydrate under acidic conditions to form the corresponding hydrazide. This intermediate is then cyclized using a suitable oxidizing agent, such as sodium nitrite, to yield the desired tetrazine compound. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(4-bromophenyl)-1,2,4,5-tetrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Cycloaddition Reactions: The tetrazine ring can participate in inverse electron-demand Diels-Alder reactions with alkenes and alkynes, forming dihydropyridazines.

    Reduction Reactions: The compound can be reduced to form the corresponding dihydrotetrazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Cycloaddition: Typically involves dienophiles like norbornene or strained alkenes under mild heating conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed.

Major Products

    Substitution: Products include various substituted tetrazines depending on the nucleophile used.

    Cycloaddition: Dihydropyridazine derivatives are the major products.

    Reduction: Dihydrotetrazine derivatives are formed.

Scientific Research Applications

3,6-Bis(4-bromophenyl)-1,2,4,5-tetrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its cytotoxic properties and potential use in cancer therapy.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism by which 3,6-Bis(4-bromophenyl)-1,2,4,5-tetrazine exerts its effects involves its ability to undergo cycloaddition reactions with various biological molecules. This reactivity allows it to form stable adducts with biomolecules, which can be exploited for labeling and imaging purposes. The molecular targets include alkenes and alkynes present in biological systems, and the pathways involved are primarily those related to bioorthogonal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Bis(4-bromophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

Comparison

Compared to similar compounds, 3,6-Bis(4-bromophenyl)-1,2,4,5-tetrazine is unique due to its tetrazine ring structure, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it more versatile in applications requiring bioorthogonal chemistry. Other compounds, such as 3,6-Bis(4-bromophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, are more commonly used in materials science due to their electronic properties.

Properties

IUPAC Name

3,6-bis(4-bromophenyl)-1,2,4,5-tetrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2N4/c15-11-5-1-9(2-6-11)13-17-19-14(20-18-13)10-3-7-12(16)8-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZSSNOZCPBZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N=N2)C3=CC=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Bis(4-bromophenyl)-1,2,4,5-tetrazine
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Reactant of Route 5
3,6-Bis(4-bromophenyl)-1,2,4,5-tetrazine
Reactant of Route 6
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